

Spectroscopic Analysis of Cyanomethyl Formate: A Technical Guide

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Compound of Interest

Compound Name: Cyanomethyl formate

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This technical guide provides a comprehensive overview of the spectroscopic data available for **cyanomethyl formate** (HCOOCH_2CN), a versatile reagent in organic synthesis. Due to its utility in formylation reactions, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and impurity profiling. This document compiles known spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details experimental protocols for its synthesis and analysis, and presents logical workflows for its characterization.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **cyanomethyl formate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ^1H NMR data for **cyanomethyl formate** is not readily available in the searched literature, a predicted spectrum can be inferred from its structure. The ^{13}C NMR data has been experimentally determined.^{[1][2]}

Table 1: NMR Spectroscopic Data for **Cyanomethyl Formate**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
^1H	~8.2	Singlet	H-C=O (Formyl proton)
^1H	~4.9	Singlet	O-CH ₂ -CN (Methylene protons)
^{13}C	159.46	Singlet	C=O (Carbonyl carbon)[1][2]
^{13}C	114.47	Singlet	CN (Nitrile carbon)[1][2]
^{13}C	47.87	Singlet	O-CH ₂ -CN (Methylene carbon)[1][2]

Predicted ^1H NMR values are based on standard chemical shift tables and analysis of similar structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **cyanomethyl formate** has been studied in detail using matrix isolation techniques, revealing the presence of two stable conformers, Z_{ap} and Z_{sc}. The key vibrational frequencies are presented below.

Table 2: Infrared (IR) Spectroscopic Data for **Cyanomethyl Formate** (in Argon Matrix)

Wavenumber (cm ⁻¹)	Conformer	Assignment
~1750	Z,sc	C=O stretch
~1740	Z,ap	C=O stretch
~1150	Z,ap	Asymmetric C-O-C stretch
~1140	Z,sc	Asymmetric C-O-C stretch

Data sourced from UV-induced rotamerization and vibrational spectra studies.

Mass Spectrometry (MS)

Experimental mass spectrometry data for **cyanomethyl formate** is not readily available. However, a predicted fragmentation pattern can be proposed based on its structure under electron ionization (EI).

Table 3: Predicted Mass Spectrometry Fragmentation for **Cyanomethyl Formate**

m/z	Predicted Fragment Ion	Notes
85	[HCOOCH ₂ CN] ^{+•}	Molecular Ion (M ^{+•})
56	[OCH ₂ CN] ⁺	Loss of formyl radical (•CHO)
45	[HCOO] ⁺	Formate cation
40	[CH ₂ CN] ⁺	Cyanomethyl cation
29	[CHO] ⁺	Formyl cation (often a prominent peak for formates)
28	[CO] ^{+•}	Carbon monoxide radical cation

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **cyanomethyl formate** are provided below.

Synthesis of Cyanomethyl Formate

A convenient method for the synthesis of **cyanomethyl formate** involves the reaction of chloroacetonitrile with potassium formate.^[3]

Procedure:

- A suspension of potassium formate in anhydrous sulfolane is prepared.
- Chloroacetonitrile is added to the suspension.
- The mixture is heated, and the product, **cyanomethyl formate**, is isolated by distillation.
- Further purification can be achieved by fractional distillation under reduced pressure (boiling point 62-64 °C at 12 mmHg).^{[1][2]}

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **cyanomethyl formate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).^{[1][4]}
- For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a better signal-to-noise ratio.^[1]
- Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).
- ¹H NMR: Acquire a one-dimensional proton spectrum. The formyl proton is expected to appear as a singlet around 8.2 ppm, and the methylene protons as a singlet around 4.9 ppm.

- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. The expected chemical shifts are approximately 159.5 ppm (C=O), 114.5 ppm (CN), and 47.9 ppm (CH_2).^{[1][2]}

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

- Place a drop of neat **cyanomethyl formate** between two infrared-transparent salt plates (e.g., NaCl or KBr).^[5]
- Gently press the plates together to form a thin liquid film.

Data Acquisition (FTIR):

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty salt plates.
 - Place the sample plates in the spectrometer's sample holder.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

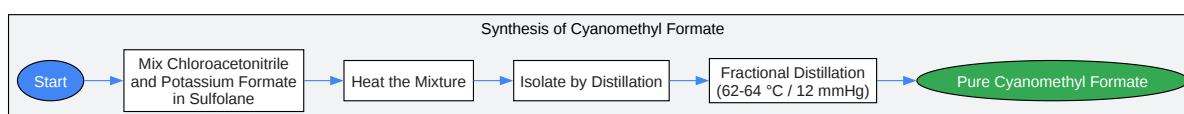
- Introduce a small amount of the vaporized **cyanomethyl formate** into the ion source of a mass spectrometer.
- For electron ionization (EI), bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.^[6]

Data Acquisition:

- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- Analysis: The resulting positive ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum will show the molecular ion and various fragment ions, which can be used to confirm the structure of the molecule.

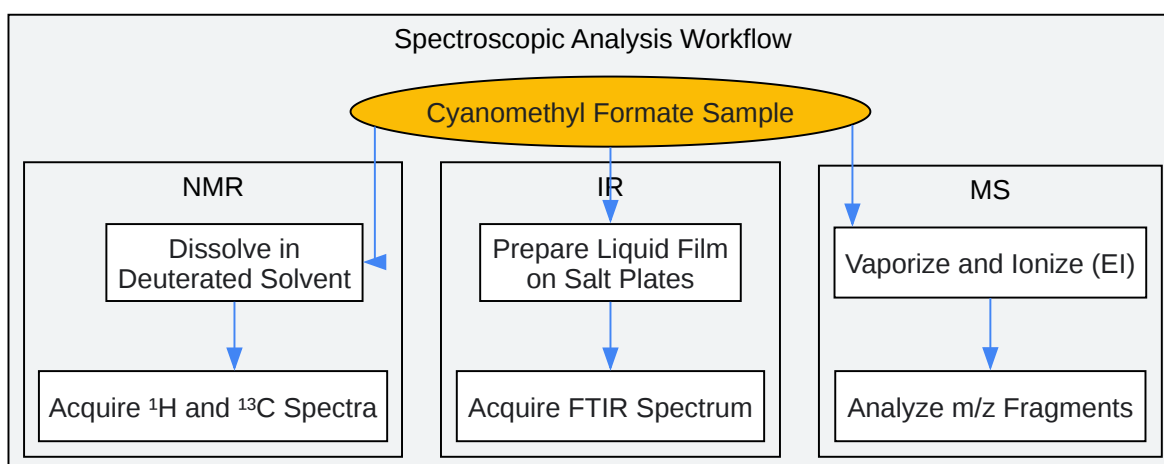
Visualizations

The following diagrams illustrate key experimental workflows.



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Caption: Synthesis and Purification Workflow for **Cyanomethyl Formate**.



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Caption: General Workflow for Spectroscopic Analysis.

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